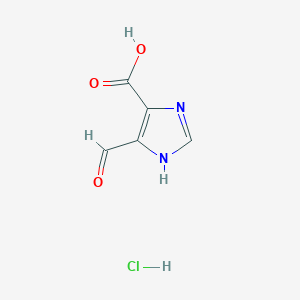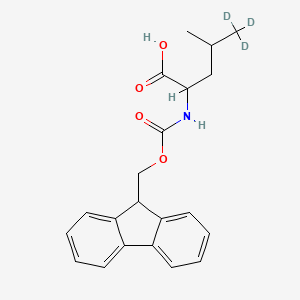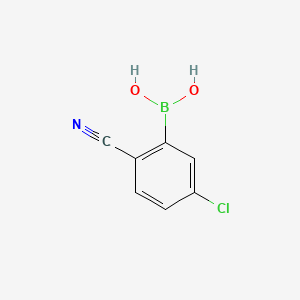
Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride
Overview
Description
“Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1391444-33-9 . It has a molecular weight of 229.71 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 . This indicates the molecular structure of the compound, including the positions of the atoms and their connectivity. Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.71 . It is a powder at room temperature and is typically stored at 4 degrees Celsius .Mechanism of Action
Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, motivation, and reward. By increasing their levels, this compound can improve cognitive function and reduce symptoms of ADHD and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, which leads to increased alertness, attention, and motivation. It also increases heart rate and blood pressure, which can have both positive and negative effects depending on the individual.
Advantages and Limitations for Lab Experiments
Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-understood mechanism of action. However, it also has some limitations, such as the potential for abuse and addiction, which can make it difficult to use in certain types of experiments.
Future Directions
There are several future directions for the study of Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride. One area of interest is the development of new treatments for neurological disorders, such as ADHD and narcolepsy. Another area of interest is the study of its potential for use in the treatment of drug addiction. Additionally, there is ongoing research into the biochemical and physiological effects of this compound, which could lead to new insights into the workings of the central nervous system.
Scientific Research Applications
Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride has been extensively studied for its potential applications in various areas of scientific research. It has been found to be a useful tool in the study of the central nervous system, particularly in the areas of cognition, attention, and memory. It has also been used in the study of drug addiction and as a potential treatment for various neurological disorders.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl 3-amino-3-(2-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKCKSYKCXPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine](/img/structure/B1451277.png)

![4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine](/img/structure/B1451282.png)

![(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1451285.png)


![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)





